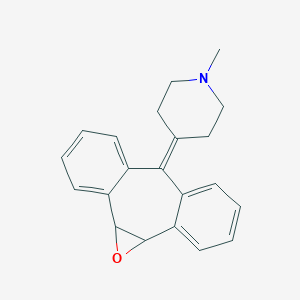

Cyproheptadine epoxide

Descripción general

Descripción

Cyproheptadine epoxide is a derivative of cyproheptadine, a first-generation piperidine antihistamine. Cyproheptadine is known for its antiserotonergic and antihistaminic properties, commonly used to treat allergic reactions and stimulate appetite. The epoxide form of cyproheptadine introduces an oxygen atom into the molecular structure, potentially altering its chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cyproheptadine epoxide typically involves the epoxidation of cyproheptadine. This can be achieved using peracids such as peracetic acid or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining safety and efficiency.

Types of Reactions:

Oxidation: this compound can undergo further oxidation reactions, potentially forming diols or other oxidized derivatives.

Reduction: The epoxide ring can be reduced to form the corresponding diol.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to ring-opening and formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or other peroxides under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols under mild conditions.

Major Products Formed:

Diols: Formed by reduction or hydrolysis of the epoxide ring.

Substituted Products: Formed by nucleophilic attack on the epoxide ring, leading to various functionalized derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes due to its structural similarity to cyproheptadine.

Medicine: Investigated for its potential therapeutic effects, including antiallergic and antiserotonergic properties.

Industry: Could be used in the development of new pharmaceuticals or as a chemical reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of cyproheptadine epoxide is likely similar to that of cyproheptadine, involving antagonism of serotonin and histamine receptors. The epoxide group may influence the binding affinity and selectivity of the compound for these receptors. The exact molecular targets and pathways involved would require further research to elucidate.

Comparación Con Compuestos Similares

Cyproheptadine: The parent compound, known for its antihistaminic and antiserotonergic effects.

Other Epoxides: Compounds like epoxidized fatty acids or other epoxidized pharmaceuticals.

Uniqueness: Cyproheptadine epoxide is unique due to its combination of the antihistaminic and antiserotonergic properties of cyproheptadine with the reactive epoxide group. This combination could lead to novel biological activities and potential therapeutic applications.

Actividad Biológica

Cyproheptadine epoxide, a metabolite of the antihistamine cyproheptadine, has garnered attention for its biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Overview of Cyproheptadine

Cyproheptadine is a well-established serotonin and histamine antagonist primarily used to treat allergic symptoms and stimulate appetite. Its pharmacological profile includes antagonism of multiple receptors, including:

- Histamine H1 receptor

- Serotonin receptors (5-HT2A, 5-HT2C, 5-HT7)

- Muscarinic acetylcholine receptors (M1, M2, M3)

This broad receptor activity contributes to its diverse therapeutic effects, including anti-allergic and appetite-stimulating properties .

Metabolism and Formation of this compound

Cyproheptadine undergoes extensive biotransformation in the body, with this compound being one of its notable metabolites. Research indicates that cyproheptadine is primarily metabolized by cytochrome P450 enzymes to produce several metabolites, including:

- 2-hydroxycyproheptadine

- Cyproheptadine 10,11-epoxide

- N-desmethylcyproheptadine

The formation of this compound represents a significant pathway in its metabolic profile .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of cyproheptadine and its metabolites, particularly in cancer cell lines. A study examining the effects of cyproheptadine on hepatocellular carcinoma (HCC) cells showed:

- Significant inhibition of cell proliferation in HepG2 and Huh-7 cell lines.

- Induction of cell cycle arrest at the G1 phase.

- Increased expression of cell cycle regulators such as p16 , p21 , and p27 .

These findings suggest that cyproheptadine may influence cancer cell dynamics through modulation of cell cycle progression .

Serotonin Syndrome Treatment

Cyproheptadine has been utilized in clinical settings for treating serotonin syndrome due to its serotonin antagonist properties. A retrospective review indicated that among patients treated for serotonin syndrome, those administered cyproheptadine had varying outcomes based on their clinical presentation. Notably:

- Among 288 cases analyzed, 68 received cyproheptadine.

- Treatment was associated with significant age differences and critical care admissions but did not show a statistically significant difference in serious outcomes compared to those who did not receive it .

Hepatocellular Carcinoma Case Reports

Two independent case studies reported remarkable outcomes when cyproheptadine was used alongside thalidomide in advanced HCC patients. One patient achieved complete remission of liver tumors while the other normalized α-fetoprotein levels, suggesting a potential role for cyproheptadine in oncological therapies .

Table: Summary of Biological Activities

Análisis De Reacciones Químicas

Potential Chemical Reactions of Cyproheptadine Epoxide

Given the presence of the epoxide functional group, this compound can undergo several types of chemical reactions:

- Oxidation: this compound can undergo further oxidation reactions, potentially forming diols or other oxidized derivatives.

- Reduction: The epoxide ring can be reduced to form the corresponding diol.

- Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to ring-opening and formation of various substituted products.

Reagents and Conditions for Reactions

- Oxidation: Reagents like hydrogen peroxide or other peroxides under acidic or basic conditions.

- Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

- Substitution: Nucleophiles such as amines, alcohols, or thiols under mild conditions.

Major Products Formed

- Diols: Formed by reduction or hydrolysis of the epoxide ring.

- Substituted Products: Formed by nucleophilic attack on the epoxide ring, leading to various functionalized derivatives.

Role of Cytochrome P450 Monooxygenases

Research indicates that cyproheptadine can be transformed into cyproheptadine 10,11-epoxide via aromatic hydroxylation metabolic pathways . Cytochrome P450 monooxygenases catalyze these reactions .

Propiedades

IUPAC Name |

1-methyl-4-(3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-ylidene)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c1-22-12-10-14(11-13-22)19-15-6-2-4-8-17(15)20-21(23-20)18-9-5-3-7-16(18)19/h2-9,20-21H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBOBOCBTFPEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3C4C(O4)C5=CC=CC=C52)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10969154 | |

| Record name | 4-(1a,10b-Dihydro-6H-dibenzo[3,4:6,7]cyclohepta[1,2-b]oxiren-6-ylidene)-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54191-04-7 | |

| Record name | Cyproheptadine 10,11-epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054191047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1a,10b-Dihydro-6H-dibenzo[3,4:6,7]cyclohepta[1,2-b]oxiren-6-ylidene)-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYPROHEPTADINE-10,11-EPOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW3G2X5UQD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.